methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a triazoloquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline ring.
Thioether Formation:
Cyclopentathiophene Formation: The cyclopentathiophene moiety is synthesized through cyclization reactions involving appropriate diene precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles such as thiols, amines, and halides are frequently employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s triazoloquinoline moiety is known for its potential as an antiviral, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazoloquinoline moiety can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The sulfanyl group may also play a role in redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Uniqueness
Methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a triazoloquinoline moiety with a cyclopentathiophene ring. This unique structure imparts distinct electronic and steric properties, potentially leading to novel biological activities and applications .
Properties
IUPAC Name |
methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S2/c1-12-10-17-24-25-22(26(17)15-8-4-3-6-13(12)15)30-11-18(27)23-20-19(21(28)29-2)14-7-5-9-16(14)31-20/h3-4,6,8,10H,5,7,9,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZBDFRZNGHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C5=C(S4)CCC5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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